3-(2-Hydroxyphenoxy)benzoic acid
Description
3-(2-Hydroxyphenoxy)benzoic acid (CAS: 35101-26-9) is a benzoic acid derivative featuring a hydroxyphenoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 242.22 g/mol. The compound is characterized by two aromatic rings connected via an ether linkage, with one hydroxyl group on the phenoxy moiety and a carboxylic acid group on the benzoic acid core (InChIKey: IOFDVSATOFHLLX-UHFFFAOYSA-N; SMILES: C1=CC=C(C(=C1)O)OC2=CC=CC(=C2)C(=O)O) .
This compound is primarily recognized as a transient metabolite in the biodegradation pathway of 3-phenoxybenzoic acid (3-PBA) by Bacillus sp. strain DG-02. During degradation, 3-PBA undergoes oxidation to form 3-(2-hydroxyphenoxy)benzoic acid, which is subsequently cleaved into protocatechuate, phenol, and 3,4-dihydroxy phenol .
Properties
CAS No. |
35101-26-9 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(2-hydroxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,14H,(H,15,16) |
InChI Key |
IOFDVSATOFHLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenoxy)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxyphenol with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-(2-Hydroxyphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Hydroxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenoxy and benzoic acid moieties can participate in various biochemical pathways, modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)
- Structure : Features a chloromethyl group on the benzoyloxy substituent.
- Properties: The electron-withdrawing chlorine atom enhances reactivity, making it suitable for pharmaceutical applications.
- Key Difference: Unlike 3-(2-hydroxyphenoxy)benzoic acid, 3-CH₂Cl exhibits prolonged stability, enabling therapeutic use rather than transient metabolic roles.
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid (CAS: 832740-30-4)
- Structure: Contains a chloro-methylphenoxy group.
Hydroxy-Substituted Benzoic Acids
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
- Structure : Two hydroxyl groups at the 3- and 4-positions of the benzoic acid core.
- Properties: Known for antioxidant activity due to electron-donating hydroxyl groups. Found naturally in plants (e.g., Althaea rosea) and lacks the ether linkage present in 3-(2-hydroxyphenoxy)benzoic acid .
3-Hydroxybenzoic Acid (CAS: 99-06-9)
- Structure : A single hydroxyl group at the 3-position.
- Properties: Simpler structure with lower molecular weight (154.12 g/mol). Used as a reagent in organic synthesis and lacks the phenoxy ether moiety .
Sulfonated and Halogenated Derivatives
3-(Sulfooxy)benzoic Acid
- Structure : A sulfonic acid ester group at the 3-position.
- Properties: The sulfooxy group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the hydroxyphenoxy group (pKa ~4.5–5.0) .
3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
Ether and Ester Derivatives
3-ALLYLOXY-BENZOIC ACID (CAS: 103203-83-4)
- Structure : An allyloxy group at the 3-position.
- Properties: The allyl group introduces reactivity for polymerization or click chemistry applications, contrasting with the phenolic ether in 3-(2-hydroxyphenoxy)benzoic acid .
3-[(2-Methylphenyl)methoxy]benzoic Acid (CAS: 926228-86-6)
- Structure : A methylbenzyl ether substituent.
- Properties: Increased steric hindrance from the methyl group reduces enzymatic degradation rates compared to the hydroxyphenoxy analog .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The hydroxyphenoxy group in 3-(2-hydroxyphenoxy)benzoic acid facilitates enzymatic cleavage in biodegradation, while halogenated analogs (e.g., 3-CH₂Cl) exhibit enhanced stability for pharmaceutical use.
- Environmental Impact: Unlike persistent halogenated derivatives, 3-(2-hydroxyphenoxy)benzoic acid is rapidly metabolized, reducing ecological risks .
- Synthetic Utility: Ether-linked derivatives (e.g., allyloxy, methylphenoxy) serve as versatile intermediates in polymer and drug synthesis .
Biological Activity
3-(2-Hydroxyphenoxy)benzoic acid, a compound with notable biological properties, has been the subject of various studies highlighting its potential applications in medicine and environmental science. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential for bioremediation.
Chemical Structure and Properties
3-(2-Hydroxyphenoxy)benzoic acid is an aromatic compound that belongs to the class of phenolic acids. Its structure can be represented as follows:
This compound features a hydroxyl group attached to a phenyl ring, which is linked to a benzoic acid moiety.
Antimicrobial Activity
Research indicates that 3-(2-Hydroxyphenoxy)benzoic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
In addition to its antimicrobial activity, 3-(2-Hydroxyphenoxy)benzoic acid has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in managing inflammatory diseases .
Bioremediation Potential
The degradation of 3-phenoxybenzoic acid (3-PBA), a related compound, by microbial strains has been investigated extensively. For instance, Bacillus sp. strain DG-02 was reported to degrade 95.6% of 50 mg·L 3-PBA within 72 hours under optimal conditions. This degradation pathway produces several metabolites, including 3-(2-methoxyphenoxy)benzoic acid and protocatechuate, indicating potential applications for bioremediation in contaminated environments .
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
